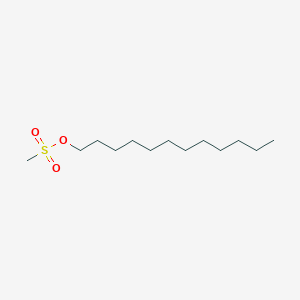
Carafiban
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carafiban is a chemical compound with the molecular formula C24H27N5O5 and a molecular weight of 465.5 g/mol . It is known for its role as a thrombolytic agent, which means it helps dissolve blood clots. This compound is particularly significant in the medical field for its potential use in treating conditions related to blood clotting.
Méthodes De Préparation
The synthesis of Carafiban involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes typically involve the use of organic solvents and catalysts under controlled reaction conditions. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Carafiban undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: This compound can be hydrolyzed in the presence of acids or bases to yield different products
Applications De Recherche Scientifique
Carafiban has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is used in research related to blood clotting and platelet aggregation.
Medicine: It has potential therapeutic applications in treating thrombotic disorders.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control .
Mécanisme D'action
Carafiban exerts its effects by acting as a reversible antagonist of fibrinogen binding to the glycoprotein IIb/IIIa receptor, which is a major platelet surface receptor involved in platelet aggregation. By inhibiting this binding, this compound prevents platelet aggregation and thus helps in dissolving blood clots .
Comparaison Avec Des Composés Similaires
Carafiban can be compared with other thrombolytic agents such as Tirofiban and Eptifibatide. While all these compounds inhibit platelet aggregation, this compound is unique due to its specific molecular structure and binding affinity to the glycoprotein IIb/IIIa receptor. This uniqueness makes it a valuable compound in both research and therapeutic applications .
Propriétés
Numéro CAS |
177563-40-5 |
|---|---|
Formule moléculaire |
C24H27N5O5 |
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
ethyl (3S)-3-[[2-[(4S)-4-(4-carbamimidoylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C24H27N5O5/c1-3-34-20(31)13-18(15-7-5-4-6-8-15)27-19(30)14-29-22(32)24(2,28-23(29)33)17-11-9-16(10-12-17)21(25)26/h4-12,18H,3,13-14H2,1-2H3,(H3,25,26)(H,27,30)(H,28,33)/t18-,24-/m0/s1 |
Clé InChI |
SSGOEPXWNBXKPQ-UUOWRZLLSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)CN2C(=O)[C@](NC2=O)(C)C3=CC=C(C=C3)C(=N)N |
SMILES |
CCOC(=O)CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C(NC2=O)(C)C3=CC=C(C=C3)C(=N)N |
SMILES canonique |
CCOC(=O)CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C(NC2=O)(C)C3=CC=C(C=C3)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







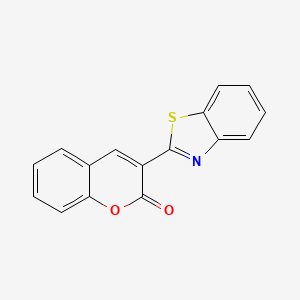
![Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate](/img/structure/B1615579.png)
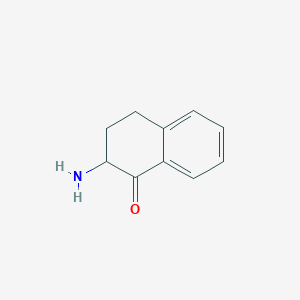

![2-[[5-Hydroxy-4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonic acid](/img/structure/B1615582.png)
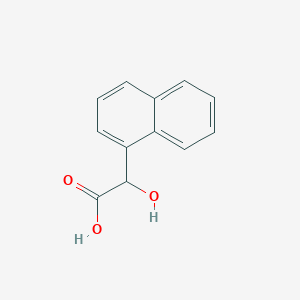
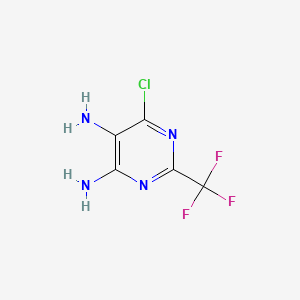
![Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)-](/img/structure/B1615588.png)
![[1-(3-Methoxyphenyl)ethylidene]propanedinitrile](/img/structure/B1615590.png)
